1-[(5-Bromopyridin-2-yl)carbonyl]piperazine
Overview
Description
Synthesis Analysis
The synthesis of this compound involves the reaction of 5-bromo-2-(piperazin-1-yl)pyrimidine (also known as 5-bromo-2-piperazinopyridine ) with a suitable reagent. For instance, one synthetic route includes the reaction of 5-bromo-2-(piperazin-1-yl)pyrimidine with tert-butyl chloroformate to form the desired compound . Another synthesis method involves the protection of the piperazine nitrogen with a tert-butoxycarbonyl (Boc) group, followed by bromination at the pyridine position .
Scientific Research Applications
Proteomics Research
“1-[(5-Bromopyridin-2-yl)carbonyl]piperazine” is used in proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and functions. This compound could be used to study protein interactions, modifications, and localization.
Drug Development
This compound has been used in the development of new drugs . For example, it has been used in the design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .
Anti-tubercular Agents
The compound has been evaluated for its anti-tubercular activity against Mycobacterium tuberculosis H37Ra . This suggests potential use in the development of treatments for tuberculosis.
Biochemical Synthesis
“this compound” can be used in the synthesis of various biochemicals . These biochemicals can be used in a wide range of applications, from research to industrial processes.
Molecular Biology
This compound can be used in molecular biology research . It can be used to study various biological processes at the molecular level, such as gene expression, cell signaling, and more.
Chemical Probes
“this compound” can be used as a chemical probe in various research applications . Chemical probes are small molecules that can bind to specific biological targets, allowing researchers to study the function and structure of these targets.
properties
IUPAC Name |
(5-bromopyridin-2-yl)-piperazin-1-ylmethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN3O/c11-8-1-2-9(13-7-8)10(15)14-5-3-12-4-6-14/h1-2,7,12H,3-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWIPRJIHTRAQIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=NC=C(C=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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